Cas no 852136-47-1 (2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide)

2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide structure
852136-47-1 structure
商品名:2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide
CAS番号:852136-47-1
MF:C17H14F2N2O
メガワット:300.302670955658
CID:5987437
PubChem ID:5096426

2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide 化学的及び物理的性質

名前と識別子

    • 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide
    • 2,6-difluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide
    • Benzamide, 2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]-
    • SR-01000130190
    • AKOS024591882
    • SR-01000130190-1
    • 2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
    • 852136-47-1
    • F0651-0057
    • インチ: 1S/C17H14F2N2O/c1-10-7-12-8-11(5-6-15(12)21-10)9-20-17(22)16-13(18)3-2-4-14(16)19/h2-8,21H,9H2,1H3,(H,20,22)
    • InChIKey: NEIIFCLNGDNKFL-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1C=CC2=C(C=1)C=C(C)N2)(=O)C1=C(F)C=CC=C1F

計算された属性

  • せいみつぶんしりょう: 300.10741940g/mol
  • どういたいしつりょう: 300.10741940g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 396
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 44.9Ų

じっけんとくせい

  • 密度みつど: 1.319±0.06 g/cm3(Predicted)
  • ふってん: 478.9±45.0 °C(Predicted)
  • 酸性度係数(pKa): 12.60±0.46(Predicted)

2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0651-0057-2μmol
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
852136-47-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0651-0057-10mg
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
852136-47-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0651-0057-2mg
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
852136-47-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0651-0057-3mg
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
852136-47-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0651-0057-5μmol
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
852136-47-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0651-0057-5mg
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
852136-47-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0651-0057-10μmol
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
852136-47-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0651-0057-1mg
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
852136-47-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0651-0057-4mg
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
852136-47-1 90%+
4mg
$66.0 2023-05-17

2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide 関連文献

2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamideに関する追加情報

Professional Introduction to Compound with CAS No. 852136-47-1 and Product Name: 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide

The compound with the CAS number 852136-47-1 and the product name 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural features of this molecule, particularly the presence of difluoro and methylindole substituents, contribute to its unique chemical properties and biological activities.

Recent research in the field of cheminformatics has highlighted the importance of fluorinated aromatic compounds in the design of novel therapeutic agents. The difluoro group in the benzamide core of this compound enhances its metabolic stability and binding affinity to biological targets. This modification is particularly relevant in the context of developing drugs that require prolonged half-life and improved pharmacokinetic profiles. Studies have shown that fluorine atoms can significantly alter the electronic properties of molecules, leading to enhanced interactions with enzymes and receptors.

The methylindole moiety in the structure of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide is another critical feature that contributes to its pharmacological properties. Indole derivatives are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a methyl group at the 2-position of the indole ring further modulates its pharmacological activity, making it a promising scaffold for drug discovery. Recent publications have demonstrated that indole-based compounds can interact with various intracellular signaling pathways, leading to therapeutic effects.

In the realm of drug development, the synthesis and optimization of novel heterocyclic compounds remain a cornerstone. The benzamide core in this compound not only provides structural stability but also serves as a platform for further functionalization. Benzamides are known for their ability to act as bioisosteres, replacing other functional groups while maintaining or enhancing biological activity. The combination of a benzamide group with a fluorinated aromatic ring and an indole moiety creates a multifaceted structure that is likely to exhibit unique pharmacological properties.

Advances in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before they are synthesized in the laboratory. Molecular docking studies have been performed on 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide to identify potential binding sites on target proteins. These studies suggest that this compound may interact with enzymes involved in cancer pathways, making it a candidate for further investigation as an anticancer agent. Additionally, its ability to modulate inflammatory responses has been highlighted in preclinical studies.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic techniques, such as flow chemistry and catalytic processes, have been employed to improve the efficiency of these reactions. The use of advanced spectroscopic methods like NMR and mass spectrometry has facilitated the characterization of this compound at an atomic level. These analytical techniques provide crucial insights into the structure-property relationships that govern its biological activity.

The potential applications of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide extend beyond oncology. Research is ongoing into its effects on neurological disorders, where indole derivatives have shown promise as neuroprotective agents. The difluoro group enhances blood-brain barrier penetration, which is essential for developing drugs that target central nervous system disorders. Furthermore, its interaction with neurotransmitter receptors has been explored in vitro, suggesting potential therapeutic benefits in conditions such as depression and neurodegenerative diseases.

Environmental considerations are also an integral part of modern drug development. The sustainability of synthetic routes and the environmental impact of chemical waste disposal are critical factors that influence the commercial viability of new compounds. Efforts have been made to develop green chemistry principles in the synthesis of 852136-47-1, minimizing hazardous byproducts and optimizing reaction conditions for energy efficiency.

In conclusion, 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide represents a significant contribution to pharmaceutical chemistry due to its unique structural features and promising biological activities. The combination of a fluorinated benzamide core with an indole moiety creates a molecule with potential applications across multiple therapeutic areas. Continued research into this compound will likely uncover new insights into its mechanisms of action and expand its therapeutic utility.

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